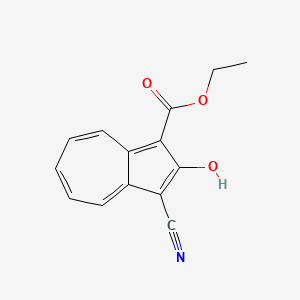
Ethyl 3-cyano-2-hydroxy-azulene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-cyano-2-hydroxy-azulene-1-carboxylate is a complex organic compound known for its unique structure and properties It belongs to the class of azulene derivatives, which are characterized by their deep blue color and aromatic nature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-cyano-2-hydroxy-azulene-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of azulene derivatives with cyanoacetic acid esters under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-2-hydroxy-azulene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted azulene derivatives.
Scientific Research Applications
Ethyl 3-cyano-2-hydroxy-azulene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its intense blue color.
Mechanism of Action
The mechanism of action of Ethyl 3-cyano-2-hydroxy-azulene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, its cyano group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-cyano-2-hydroxy-azulene-1-carboxylate: Known for its unique azulene structure and intense blue color.
Azulene-1-carboxylic acid: Similar structure but lacks the cyano and ester groups, resulting in different chemical properties.
2-Hydroxy-azulene-1-carboxylate: Lacks the cyano group, affecting its reactivity and applications.
Uniqueness
This compound stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its intense blue color and aromatic nature make it valuable in various applications, from dyes to potential therapeutic agents.
Properties
CAS No. |
3786-59-2 |
|---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
ethyl 3-cyano-2-hydroxyazulene-1-carboxylate |
InChI |
InChI=1S/C14H11NO3/c1-2-18-14(17)12-10-7-5-3-4-6-9(10)11(8-15)13(12)16/h3-7,16H,2H2,1H3 |
InChI Key |
VMDVGKVVEKUNRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CC=C2C(=C1O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















